4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine
Description
Introduction and Chemical Identity
Compound Overview and Significance
4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine represents a synthetic heterocyclic compound that has garnered substantial attention in contemporary medicinal chemistry research due to its diverse biological activities and potential therapeutic applications. The compound belongs to the broader family of thienopyrimidines, which are recognized for their remarkable pharmacological properties and have become increasingly important scaffolds in drug discovery programs. Scientific investigations have established that compounds within this structural class demonstrate significant activity against various biological targets, particularly in oncology research where they function as selective kinase inhibitors.
The significance of this compound extends beyond its individual properties to encompass its role as a representative member of the thieno[3,2-d]pyrimidine family. Research has demonstrated that modifications to the core thieno[3,2-d]pyrimidine structure can yield compounds with enhanced selectivity and potency against specific molecular targets. The presence of chlorine substituents in both the pyrimidine ring and the attached phenyl group creates unique electronic characteristics that influence the compound's reactivity and biological interactions.
Contemporary pharmaceutical research has identified thieno[3,2-d]pyrimidine derivatives as promising candidates for treating various diseases, including cancer, inflammatory conditions, and metabolic disorders. The structural versatility of these compounds allows for systematic modification and optimization of their pharmacological properties, making them valuable lead compounds in drug development programs. Studies have shown that the specific substitution pattern present in this compound contributes to its distinct biological profile and potential therapeutic utility.
Nomenclature and Classification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound name reflects its structural composition, with the thieno[3,2-d]pyrimidine core representing the fused bicyclic system formed by the combination of thiophene and pyrimidine rings. The numerical designation [3,2-d] indicates the specific fusion pattern between these two heterocyclic systems, distinguishing it from other possible thienopyrimidine isomers such as thieno[2,3-d]pyrimidines and thieno[3,4-d]pyrimidines.
The classification of this compound places it within several important chemical categories. Primarily, it belongs to the heterocyclic compound class due to the presence of sulfur and nitrogen atoms within its ring structures. More specifically, it is categorized as a thienopyrimidine derivative, which represents a subclass of bicyclic heterocycles formed by the fusion of thiophene and pyrimidine rings. The compound can also be classified as a halogenated aromatic compound due to the presence of chlorine substituents on both the pyrimidine ring and the pendant phenyl group.
Within the broader context of medicinal chemistry, this compound is classified as a small molecule with potential pharmaceutical applications. Research has demonstrated that compounds sharing this structural framework often exhibit kinase inhibitory activity, placing them within the category of enzyme inhibitors used in therapeutic applications. The specific substitution pattern and electronic properties of this compound contribute to its classification as a member of the halogenated heterocyclic pharmacophores commonly employed in drug design.
Historical Context and Discovery
The development and characterization of this compound emerged from the broader scientific interest in thienopyrimidine chemistry that began gaining momentum in pharmaceutical research during the early 21st century. The compound was first documented in chemical databases in 2005, reflecting the systematic exploration of thieno[3,2-d]pyrimidine derivatives as potential therapeutic agents. The initial synthesis and characterization efforts were part of comprehensive structure-activity relationship studies aimed at identifying novel heterocyclic compounds with enhanced biological properties.
Historical development of thienopyrimidine chemistry can be traced to fundamental research on heterocyclic synthesis methodologies that enabled the construction of complex fused ring systems. Early synthetic approaches focused on establishing reliable methods for forming the thieno[3,2-d]pyrimidine core structure through various cyclization strategies, including condensation reactions and multi-step synthetic pathways. The introduction of halogen substituents, particularly chlorine atoms, represented a significant advancement in optimizing the electronic properties and biological activities of these compounds.
The discovery and development of this compound coincided with the emergence of targeted therapy approaches in oncology, where selective kinase inhibitors became increasingly important for treating various cancer types. Research programs focused on developing thieno[3,2-d]pyrimidine derivatives as kinase inhibitors led to the systematic investigation of compounds with different substitution patterns, ultimately resulting in the identification of this specific compound as a valuable research tool and potential therapeutic agent. The compound's development reflects the evolution of medicinal chemistry from empirical drug discovery to rational design approaches based on structure-activity relationships and molecular target identification.
Chemical Identification Parameters
The chemical identification of this compound relies on several standardized parameters that provide unique identification and facilitate database searches and regulatory compliance. These identification parameters serve as essential tools for chemical inventory management, literature searches, and regulatory documentation in pharmaceutical and chemical research applications.
Chemical Abstracts Service Registry Number (827614-30-2)
The Chemical Abstracts Service registry number 827614-30-2 serves as the primary unique identifier for this compound in chemical databases and regulatory systems worldwide. This numerical identifier was assigned by the Chemical Abstracts Service division of the American Chemical Society and provides an unambiguous reference for the compound regardless of nomenclature variations or synonym usage. The registry number enables precise identification of the compound in scientific literature, patent databases, and regulatory submissions.
The Chemical Abstracts Service registry system represents the most comprehensive database of chemical substances, containing over 180 million unique chemical substances as of current records. The assignment of registry number 827614-30-2 to this specific thienopyrimidine derivative occurred following standard Chemical Abstracts Service protocols that verify structural uniqueness and ensure accurate chemical representation. This identifier facilitates international chemical commerce, regulatory compliance, and scientific communication by providing a standardized reference that transcends language and nomenclature barriers.
Database searches using the Chemical Abstracts Service registry number 827614-30-2 retrieve comprehensive information about the compound, including its structural representations, physical properties, synthetic methodologies, and biological activities reported in peer-reviewed literature. The registry number serves as a critical linking element connecting various chemical databases, including PubChem, SciFinder, and commercial chemical supplier catalogs, enabling researchers to access complete information profiles for the compound across multiple platforms.
Molecular Formula (C12H6Cl2N2S)
The molecular formula C12H6Cl2N2S provides essential compositional information for this compound, indicating the presence of twelve carbon atoms, six hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one sulfur atom. This formula reflects the complete atomic composition of the compound and serves as a fundamental parameter for mass spectrometry analysis, elemental analysis, and computational chemistry calculations.
| Atomic Component | Count | Atomic Mass (amu) | Total Mass Contribution (amu) |
|---|---|---|---|
| Carbon | 12 | 12.011 | 144.132 |
| Hydrogen | 6 | 1.008 | 6.048 |
| Chlorine | 2 | 35.453 | 70.906 |
| Nitrogen | 2 | 14.007 | 28.014 |
| Sulfur | 1 | 32.066 | 32.066 |
| Total Molecular Weight | 22 atoms | - | 281.166 g/mol |
The molecular formula serves multiple analytical purposes in chemical research and quality control applications. Mass spectrometry analysis relies on the molecular formula to predict expected molecular ion peaks and fragmentation patterns, enabling structural confirmation and purity assessment. Elemental analysis techniques use the theoretical elemental composition derived from the molecular formula to verify compound identity and determine purity levels through comparison of calculated and observed elemental percentages.
Computational chemistry applications utilize the molecular formula as input for various calculations, including molecular orbital analysis, thermodynamic property predictions, and pharmacokinetic modeling. The formula provides essential information for determining molecular descriptors used in quantitative structure-activity relationship studies and drug-likeness assessments. Additionally, the molecular formula enables calculation of important physicochemical parameters such as molecular weight, elemental composition ratios, and theoretical density values.
Other Chemical Identifiers
Beyond the Chemical Abstracts Service registry number and molecular formula, this compound is characterized by several additional chemical identifiers that facilitate database searches and chemical informatics applications. The International Chemical Identifier key provides a standardized representation of the compound's connectivity and stereochemistry, while the Simplified Molecular Input Line Entry System notation offers a linear text representation of the molecular structure.
The International Chemical Identifier for this compound is InChI=1S/C12H6Cl2N2S/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)15-6-16-12(11)14/h1-6H, which encodes the complete structural information in a standardized format. This identifier enables precise structure searching across chemical databases and facilitates automated chemical informatics processing. The corresponding International Chemical Identifier Key MATKJCHDNFGCKJ-UHFFFAOYSA-N provides a shorter, hash-based representation that enables rapid database indexing and searching while maintaining structural specificity.
| Identifier Type | Value | Application |
|---|---|---|
| PubChem Compound Identifier | 2757437 | Database indexing and cross-referencing |
| Simplified Molecular Input Line Entry System | C1=CC(=CC=C1C2=CSC3=C2N=CN=C3Cl)Cl | Linear structural representation |
| International Chemical Identifier Key | MATKJCHDNFGCKJ-UHFFFAOYSA-N | Hash-based structure identifier |
| Molecular Descriptor File Number | MFCD01038375 | Commercial catalog reference |
The Simplified Molecular Input Line Entry System notation C1=CC(=CC=C1C2=CSC3=C2N=CN=C3Cl)Cl provides a linear text representation that can be easily processed by chemical informatics software and enables structure-based searching in chemical databases. This notation describes the connectivity of all atoms in the molecule using a standardized syntax that represents rings, branches, and functional groups in a compact textual format. The notation serves as an important tool for chemical inventory management, automated structure processing, and integration of chemical data across different software platforms.
Properties
IUPAC Name |
4-chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2S/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)15-6-16-12(11)14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATKJCHDNFGCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2N=CN=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step-by-Step Synthesis
The synthesis of 4-chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine typically involves three sequential steps: nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and chlorination.
Nucleophilic Aromatic Substitution
The synthesis begins with the formation of the thieno[3,2-d]pyrimidine scaffold. A 4-chlorophenylthiophene derivative reacts with a chloropyrimidine precursor at 200°C for 16 hours under inert conditions. This step establishes the bicyclic framework through cyclocondensation. Key considerations include:
Suzuki-Miyaura Cross-Coupling
The 4-chlorophenyl group is introduced via a palladium-catalyzed cross-coupling reaction. A mixture of 1,4-dioxane and water (3:1 v/v) serves as the solvent, with potassium carbonate as the base and $$ \text{Pd(dppf)Cl}2 $$ (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride) as the catalyst. The reaction proceeds at 90°C for 5–8 hours under $$ \text{N}2 $$, achieving C–C bond formation between the thienopyrimidine core and the aryl boronic acid derivative.
Critical parameters :
Chlorination with Phosphorus Oxychloride
The final chlorination step employs phosphorus oxychloride ($$ \text{POCl}3 $$) at 120°C for 2 hours. This converts hydroxyl or amino groups on the pyrimidine ring into chloro substituents. Excess $$ \text{POCl}3 $$ (5–10 equivalents) ensures complete conversion, with yields ranging from 60–75% in analogous routes.
Catalytic Methods and Optimization
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction is pivotal for introducing the 4-chlorophenyl group. Comparative studies show that $$ \text{Pd(dppf)Cl}2 $$ outperforms $$ \text{Pd(PPh}3\text{)}_4 $$ in terms of reactivity and selectivity. Key advancements include:
- Ligand design : Bulky phosphine ligands reduce side reactions like homocoupling.
- Solvent systems : Aqueous 1,4-dioxane enhances boronic acid solubility and stabilizes the palladium complex.
Table 1: Catalytic Systems for Suzuki-Miyaura Cross-Coupling
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| $$ \text{Pd(dppf)Cl}_2 $$ | 1,4-dioxane/H₂O | 90 | 68* |
| $$ \text{Pd(PPh}3\text{)}4 $$ | Toluene/EtOH | 110 | 52* |
Solvent and Temperature Effects
- 1,4-Dioxane/water mixtures : Provide optimal polarity for both organic and inorganic phases, facilitating reagent interaction.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C). However, scalability remains a challenge for industrial applications.
Alternative Synthetic Routes
Purification and Isolation Techniques
Crude product purification involves:
Scientific Research Applications
Biological Activities
Research indicates that 4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine exhibits significant biological activities, including:
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results with low IC50 values, indicating its potential as an anticancer agent. Studies suggest that it may inhibit cell proliferation by interacting with specific molecular targets involved in cancer progression .
- Antimicrobial Effects : It has shown activity against a range of microbial pathogens, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Properties : Some derivatives of this compound have been explored for their potential in treating inflammatory diseases, indicating a broader therapeutic application .
Case Studies and Research Findings
- Anticancer Studies : A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth at concentrations as low as 10 µM. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
- Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited strong activity against both Gram-positive and Gram-negative bacteria. Its effectiveness was comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent .
- Inflammatory Response Modulation : Research on animal models indicated that derivatives of this compound could reduce inflammation markers significantly when administered in controlled doses .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-5-(4-fluorophenyl)thieno[3,2-d]pyrimidine | Fluorine instead of chlorine at position 5 | Potential anticancer activity |
| 5-Methylthieno[3,2-d]pyrimidine | Methyl group substitution | Antimicrobial properties |
| 6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine | Methoxy group at position 6 | Cytotoxic effects against tumor cells |
This comparison highlights the versatility of the thieno[3,2-d]pyrimidine scaffold and its potential in drug design.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the suppression of cancer cell proliferation and the induction of programmed cell death (apoptosis).
Comparison with Similar Compounds
- 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
- 4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine
- 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine
Comparison: 4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other thienopyrimidines, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted therapeutic applications.
Biological Activity
4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine is a heterocyclic compound notable for its thieno[3,2-d]pyrimidine core structure. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of chlorine substituents and a phenyl group enhances its reactivity and biological interactions.
- Molecular Formula : C₁₂H₆Cl₂N₂S
- Molecular Weight : 281.16 g/mol
- CAS Number : 827614-30-2
Biological Activity Overview
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant biological activities. Specifically, this compound has been evaluated for its cytotoxicity against various cancer cell lines. Studies have shown promising results with IC50 values indicating its potential as an anticancer agent. The compound's ability to inhibit cell proliferation suggests interactions with molecular targets involved in cancer progression .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Cell Proliferation : The compound has been shown to significantly reduce the growth of cancer cell lines.
- Target Interaction : It likely interacts with specific proteins or pathways involved in tumor growth and survival.
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.
- Comparative Studies : When compared to other thieno[3,2-d]pyrimidine derivatives, this compound showed enhanced selectivity and potency against specific cancer types .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been assessed for its antimicrobial activity:
- Broad-Spectrum Activity : Preliminary studies suggest that the compound exhibits activity against a range of bacterial strains.
- Mechanism : The presence of halogen atoms may enhance the interaction with microbial targets, potentially disrupting cellular functions .
Anti-inflammatory Effects
The compound has also been explored for anti-inflammatory properties:
- Inflammatory Pathway Modulation : Research indicates that it may modulate key inflammatory pathways, contributing to reduced inflammation in various models .
Structure-Activity Relationship (SAR)
The unique combination of substituents in this compound distinguishes it from other analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-5-(4-fluorophenyl)thieno[3,2-d]pyrimidine | Fluorine instead of chlorine at position 5 | Potential anticancer activity |
| 5-Methylthieno[3,2-d]pyrimidine | Methyl group substitution | Antimicrobial properties |
| 6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine | Methoxy group at position 6 | Cytotoxic effects against tumor cells |
This table highlights the versatility of the thieno[3,2-d]pyrimidine scaffold and its potential in drug design .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chloro group in thieno[3,2-d]pyrimidine derivatives undergoes nucleophilic displacement with amines, alcohols, and thiols. For example:
These reactions typically proceed via an SNAr mechanism , facilitated by the electron-withdrawing thiophene and pyrimidine rings. Steric hindrance from the 7-(4-chlorophenyl) group slightly reduces reactivity compared to unsubstituted analogs .
Hydrolysis and Oxidation
The thiophene ring can undergo oxidation to form sulfoxide or sulfone derivatives, though this is less common due to stability concerns. Hydrolysis of the chloro group under basic conditions yields the corresponding hydroxy derivative:
-
Hydrolysis :
-
Oxidation :
Cross-Coupling Reactions
The 4-chloro group participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling diversification of the pyrimidine ring:
| Boronic Acid | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C, 12 h | 4-Phenyl-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine | 76% |
| 4-Methoxyphenyl | PdCl₂(dppf), Cs₂CO₃ | Toluene/EtOH, 100°C, 24 h | 4-(4-Methoxyphenyl)-derivative | 63% |
These reactions require inert atmospheres and exhibit moderate regioselectivity due to steric effects from the 7-substituent .
Functionalization via Thioglycosylation
The thiophene sulfur can undergo thioglycosylation for prodrug development:
-
Reagents : 2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl bromide, KOH/acetone
-
Conditions : 25°C, 6 h
-
Product : 7-(4-Chlorophenyl)-4-[(2,3,4,6-tetra-O-acetyl-D-glucopyranosyl)thio]thieno[3,2-d]pyrimidine
-
Application : Enhanced solubility for pharmacological studies .
Comparative Reactivity with Analogs
Reactivity trends for structurally related compounds:
| Compound | Reactivity (SNAr) | Notes |
|---|---|---|
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | High | Electron-deficient pyrrole enhances reactivity |
| 4-Chloro-5-(4-fluorophenyl)thieno[3,2-d]pyrimidine | Moderate | Fluorine substituent reduces electron density |
| 4-Chloro-6-methylthieno[3,2-d]pyrimidine | Low | Methyl group increases steric hindrance |
The 7-(4-chlorophenyl) group in the target compound moderately reduces reactivity compared to unsubstituted derivatives due to steric and electronic effects .
Key Reaction Mechanisms
Q & A
Q. What are the established synthetic routes for 4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of 2-amino-3-thiophenecarboxylate derivatives with reagents like formamide, urea, or chlorinated pyrimidines under high-temperature conditions (200°C). Modifications, such as using phosphorus oxychloride (POCl₃) in refluxing pyridine, improve chlorination efficiency. Yield optimization requires precise control of temperature, reaction time, and stoichiometric ratios of intermediates . For example, POCl₃-mediated chlorination of thienopyrimidine precursors achieves ~65–80% purity, but side reactions (e.g., over-chlorination) necessitate chromatographic purification .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation, providing bond lengths (mean C–C = 0.004–0.005 Å) and angles. Complementary techniques include:
Q. What are the primary biological or pharmacological targets explored for this compound?
Preliminary studies focus on kinase inhibition (e.g., receptor tyrosine kinases) due to structural similarity to ATP-competitive inhibitors. The 4-chloro substituent enhances binding to hydrophobic kinase pockets, while the thienopyrimidine scaffold mimics purine interactions. In vitro assays show IC₅₀ values in the µM range for cancer cell lines, but selectivity requires optimization .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved binding affinity?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) predict interactions with target proteins. For example:
- The 4-chlorophenyl group forms π-π stacking with Phe862 in EGFR.
- Substituent modifications (e.g., replacing Cl with electron-withdrawing groups) adjust electrostatic potential maps, enhancing hydrogen bonding with Lys721 . Validation via free-energy perturbation (FEP) calculations reduces false positives in virtual screening .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM for the same kinase) may arise from assay conditions:
Q. What are the challenges in scaling up synthesis while maintaining purity?
Key issues include:
- Byproduct formation : Over-chlorination during POCl₃ reactions generates 2,4-dichloro derivatives, requiring recrystallization (hexane/EtOAC) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate waste management.
- Catalyst residues : Residual Pd/C from coupling reactions must be <10 ppm (validated via ICP-MS) .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
Accelerated stability testing (40°C/75% RH for 6 months) reveals:
- Hydrolysis : The thieno ring degrades at pH < 3 (t₁/₂ = 12 hrs).
- Photodegradation : UV exposure (254 nm) cleaves the C–Cl bond, forming des-chloro byproducts. Lyophilized formulations with cyclodextrin encapsulation improve shelf life .
Methodological Considerations
Q. What protocols ensure safe handling and waste disposal?
Q. How can structure-activity relationship (SAR) studies prioritize derivatives for synthesis?
SAR trends include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
